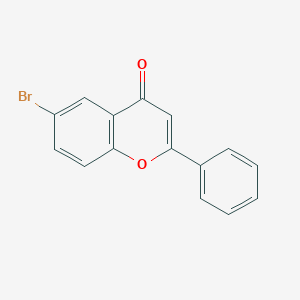
Phosphonium, tributyl(phenylmethyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, tributyl(phenylmethyl)-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium ion, where the phosphorus atom is bonded to four organic groups: three butyl groups and one phenylmethyl group. The bromide ion serves as the counterion. This compound is of interest due to its applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, tributyl(phenylmethyl)-, bromide can be synthesized through the reaction of tributylphosphine with benzyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane. The reaction is exothermic and proceeds at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
P(C4H9)3+C6H5CH2Br→[P(C4H9)3CH2C6H5]+Br−
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety due to the exothermic nature of the reaction. The product is typically purified by recrystallization or by using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, tributyl(phenylmethyl)-, bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phosphonium salts.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
Phosphonium, tributyl(phenylmethyl)-, bromide has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in various organic reactions.
Biological Studies: It is employed in the study of phosphonium-based compounds’ interactions with biological membranes.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active phosphonium salts.
Industrial Applications: It is used in the preparation of ionic liquids and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of phosphonium, tributyl(phenylmethyl)-, bromide involves the interaction of the phosphonium ion with various substrates. The positively charged phosphorus atom can stabilize negative charges on transition states, facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with cell membranes due to its lipophilic nature, affecting membrane potential and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetrabutylphosphonium Bromide: Another quaternary phosphonium salt with similar applications.
Tributylphosphine: The parent phosphine used in the synthesis of phosphonium, tributyl(phenylmethyl)-, bromide.
Uniqueness
This compound is unique due to the presence of both butyl and phenylmethyl groups, which confer distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and catalysis, offering different reactivity compared to other phosphonium salts.
Eigenschaften
IUPAC Name |
benzyl(tributyl)phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34P.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCCCZWPJPHQDO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466361 |
Source


|
| Record name | Phosphonium, tributyl(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224-55-1 |
Source


|
| Record name | Phosphonium, tributyl(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














